molecular formula C14H15NO5 B2628228 Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 82419-92-9

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B2628228
CAS RN: 82419-92-9
M. Wt: 277.276
InChI Key: ADEAMHUSQBWKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO5 . It has a molecular weight of 277.27 .


Molecular Structure Analysis

The molecular structure of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two methoxy groups attached at the 5 and 7 positions, a carboxylate group at the 3 position, and an ethyl group attached to the carboxylate .

Scientific Research Applications

Synthetic Applications

  • Halogen Bonding in Crystal Structures : One study explored the crystal structures of quinolone compounds, including Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives, highlighting the role of halogen bonding (O...I interactions) in organizing molecules into infinite chains. This insight is valuable for designing materials with specific structural properties (Bauer, Milić, & Modrić, 2009).

  • One-Pot Synthesis Routes : Research has developed facile one-pot synthesis methods for 3-aminoquinolines, utilizing Ethyl 6,7-dimethoxy-3-aminoquinoline-2-carboxylate as a key intermediate. Such synthetic routes are crucial for efficiently producing complex molecules for further pharmaceutical applications (Wang, Boschelli, Johnson, & Honores, 2004).

Medicinal Chemistry Applications

  • Anticancer Activity : A study synthesized new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluated their anticancer activity against the breast cancer MCF-7 cell line. Compounds showed significant activity, illustrating the potential of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives as anticancer agents (Gaber et al., 2021).

  • Antihypoxic Activity : Research focused on the synthesis of N-R-amides derived from Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, demonstrating high antihypoxic effects. This suggests potential applications in developing treatments for conditions associated with hypoxia (Ukrainets, Mospanova, & Davidenko, 2014).

  • Antibacterial Activity : Synthesis and evaluation of novel quinolone derivatives have shown moderate activity against various bacterial species, highlighting the compound's utility in developing new antibacterial agents (Abu-Sheaib et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the condensation of 2,6-dimethoxyaniline with ethyl acetoacetate followed by cyclization and esterification reactions.", "Starting Materials": [ "2,6-dimethoxyaniline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "ethyl alcohol", "water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethoxyaniline in ethyl alcohol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add ethyl acetoacetate to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Heat the reaction mixture to 80°C and add acetic anhydride dropwise. Stir for 1 hour at 80°C.", "Step 4: Cool the reaction mixture to room temperature and add sulfuric acid. Stir for 30 minutes at room temperature.", "Step 5: Add sodium bicarbonate to the reaction mixture to neutralize the acid. Extract the product with ethyl alcohol.", "Step 6: Concentrate the ethyl alcohol extract and recrystallize the product from a mixture of ethyl alcohol and water to obtain Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate." ] }

CAS RN

82419-92-9

Product Name

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Molecular Formula

C14H15NO5

Molecular Weight

277.276

IUPAC Name

ethyl 5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-10-5-8(18-2)6-11(19-3)12(10)13(9)16/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

ADEAMHUSQBWKCL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)OC)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.